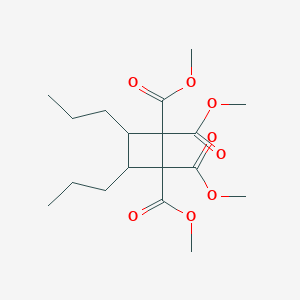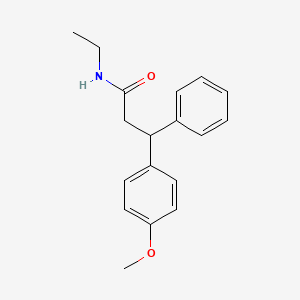![molecular formula C17H15ClN4O B6050711 2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B6050711.png)
2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide is a chemical compound with the molecular formula C11H10ClN3O It is known for its unique structure, which includes a chlorophenyl group, an imidazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Attachment of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a chlorophenyl group, often using a halogenation reaction.
Formation of the pyridine ring: The pyridine ring can be synthesized through a cyclization reaction involving a nitrile and an aldehyde.
Final coupling: The imidazole and pyridine rings are coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-chlorophenyl)-N-[(2-imidazol-1-ylmethyl]acetamide
- **2-(4-chlorophenyl)-N-[(2-pyridin-3-yl)methyl]acetamide
- **2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-2-yl)methyl]acetamide
Uniqueness
2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-15-5-3-13(4-6-15)10-16(23)21-11-14-2-1-7-20-17(14)22-9-8-19-12-22/h1-9,12H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAFYKDQXZCVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-benzyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6050631.png)
![2,6-dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B6050633.png)
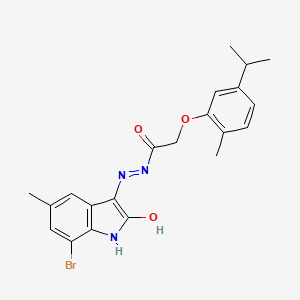
![7-(2-fluorobenzyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6050647.png)
![1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE](/img/structure/B6050650.png)
![2-{4-AMINO-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL](/img/structure/B6050653.png)
![7-bromo-5-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6050654.png)
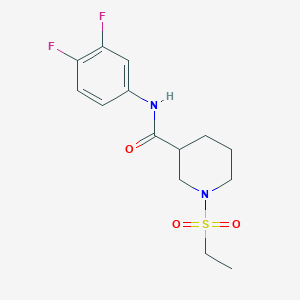
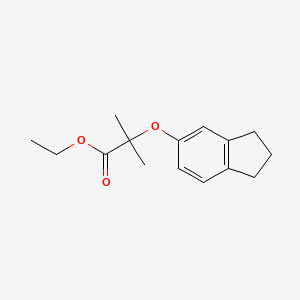
![N-(2,5-DIMETHOXYPHENYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA](/img/structure/B6050673.png)
![(2-Cyclopropyl-1,3-benzoxazol-6-yl)-[3-(morpholin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6050674.png)
![N-[2-(dimethylamino)ethyl]-4-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6050688.png)
